Ethyl 2-amino-4-ethyl-1H-imidazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-amino-5-ethyl-1H-imidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-3-5-6(7(12)13-4-2)11-8(9)10-5/h3-4H2,1-2H3,(H3,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWVHRSCMOLVOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N1)N)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-ethyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-cyanoacetate with ethylamine and formaldehyde, followed by cyclization in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like crystallization and chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-ethyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides and aryl halides can be used in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Nitro derivatives of the imidazole ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various alkyl or aryl substituted imidazole derivatives.
Scientific Research Applications
Chemical Synthesis and Properties
Ethyl 2-amino-4-ethyl-1H-imidazole-5-carboxylate is characterized by an ethyl group at the 4-position and an amino group at the 2-position, along with an ethyl ester group at the 5-position. The synthesis typically involves the cyclization of ethyl 2-cyanoacetate with ethylamine and formaldehyde under acidic conditions, which can be optimized for industrial production using continuous flow reactors to enhance yield and purity.
Chemistry
In the field of chemistry, this compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique substitution pattern imparts distinct chemical properties that facilitate further modifications, making it valuable for developing derivatives with enhanced functionalities.
Biology
Research indicates that this compound exhibits potential antimicrobial and anticancer properties. For instance, studies have shown that derivatives of imidazole compounds can inhibit cell proliferation in various human cancer cell lines. Notably, derivatives containing alkyl chains have demonstrated significant inhibitory effects on cancer cell growth, suggesting that this compound could be a lead compound for drug discovery .
Table 1: Anticancer Activity of Imidazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 5e | HeLa | 0.737 ± 0.05 | Induces apoptosis and inhibits colony formation |
| HT-29 | 1.194 ± 0.02 | Reduces mitochondrial membrane potential | |
| A549 | - | - | |
| MDA-MB-231 | - | - |
Medicine
The compound is being investigated as a precursor for pharmaceuticals targeting specific enzymes or receptors. Its structural similarity to purines suggests potential roles in enzyme modulation related to nucleic acid metabolism, which could be pivotal in developing treatments for various diseases, including cancer .
Industrial Applications
In industrial settings, this compound is utilized in producing specialty chemicals with unique properties. Its ability to undergo various transformations—such as oxidation to yield nitro derivatives or substitution reactions to create diverse alkyl or aryl imidazole derivatives—makes it a versatile compound in chemical manufacturing.
Case Studies
- Anticancer Studies : A study focusing on imidazole derivatives demonstrated that certain compounds significantly inhibited tumor cell migration and colony formation in HeLa cells. The findings highlighted the potential of these compounds as therapeutic agents in oncology .
- Enzyme Interaction Studies : Research has indicated that this compound may interact with enzymes involved in cellular processes, influencing pathways critical for cancer cell survival. These interactions underscore its potential therapeutic applications .
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-ethyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 2-Amino-1H-Imidazole-5-Carboxylate (CAS 149520-94-5)
- Molecular Formula : C₆H₉N₃O₂
- Molecular Weight : 155.15 g/mol
- Key Differences : Lacks the 4-ethyl group, resulting in reduced steric bulk and lipophilicity.
- Implications : The absence of the 4-ethyl group may enhance solubility in polar solvents but reduce membrane permeability in biological systems.
Ethyl 4-Amino-1-Methyl-1H-Imidazole-5-Carboxylate (CAS 61982-18-1)
- Molecular Formula : C₇H₁₁N₃O₂
- Molecular Weight : 169.18 g/mol
- Key Differences: The amino group is at position 4 instead of 2, and a methyl group substitutes the N1 position.
- Implications : Altered hydrogen-bonding capacity and electronic distribution may affect binding to enzymatic targets. The N1-methyl group increases steric hindrance compared to the unsubstituted N1 in the target compound.
Ethyl 2-Amino-1-Methyl-1H-Imidazole-5-Carboxylate (CAS 177760-04-2)
Ethyl 5-Amino-1H-Imidazole-4-Carboxylate Hydrochloride (CAS 118019-42-4)
Ethyl 4-Methyl-1H-Imidazole-5-Carboxylate
- Molecular Formula : C₇H₁₀N₂O₂
- Molecular Weight : 154.17 g/mol (estimated)
- Key Differences: Lacks the 2-amino group but retains a 4-methyl substituent.
- Implications: Absence of the amino group reduces hydrogen-bonding capacity, limiting utility in interactions requiring polar contacts.
Comparative Data Table
Research Findings and Implications
- Steric and Electronic Effects : The 4-ethyl group in the target compound increases lipophilicity, which may enhance blood-brain barrier penetration compared to analogs with smaller substituents (e.g., methyl or hydrogen) .
- Biological Activity: Amino-substituted imidazoles are often explored as kinase inhibitors or anti-cancer agents. The 2-amino-4-ethyl substitution could optimize interactions with hydrophobic pockets in target proteins .
- Synthetic Challenges : Introducing ethyl groups at position 4 may require specialized alkylation conditions, as seen in ’s synthesis of tricyclic diimidazo derivatives .
Biological Activity
Ethyl 2-amino-4-ethyl-1H-imidazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in pharmaceuticals.
Chemical Structure and Properties
This compound features an imidazole ring, an amino group, and an ethyl ester functional group. The molecular formula is with a molecular weight of approximately 184.2 g/mol. Its structure allows for various interactions with biological targets, making it a promising candidate for drug development.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing significant inhibitory effects. For instance, studies have reported minimum inhibitory concentrations (MIC) as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. The compound demonstrated cytotoxic effects on various cancer cell lines, including HeLa (cervical), A549 (lung), and MDA-MB-231 (breast) cells. Notably, the IC50 values ranged from 0.5 to 1.5 µM, indicating potent antiproliferative activity .
In vitro assays revealed that the compound induces early apoptosis in cancer cells, characterized by morphological changes and activation of caspases . Furthermore, it was found to inhibit tumor cell migration and colony formation, suggesting its utility in cancer therapy.
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Apoptosis Induction : It activates apoptotic pathways leading to programmed cell death in cancer cells.
- Antimicrobial Mechanism : The presence of the imidazole ring contributes to membrane disruption in microbial cells, enhancing its antimicrobial efficacy .
Case Studies
Several studies have highlighted the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| HeLa | 0.737 ± 0.05 | Apoptosis induction | |
| A549 | 1.194 ± 0.02 | Colony formation inhibition | |
| E. coli | 50 µg/mL | Membrane disruption |
These findings underscore the compound's potential as a lead candidate for further drug development aimed at treating infections and cancers.
Q & A
Basic Synthesis and Purification
Q: What are the standard synthetic routes for preparing Ethyl 2-amino-4-ethyl-1H-imidazole-5-carboxylate, and how can purity be optimized? A: The compound can be synthesized via multi-step reactions involving imidazole ring formation and subsequent functionalization. A common approach (adapted from structurally similar imidazole derivatives) involves:
- Step 1: Condensation of ethyl glycinate with a ketone or aldehyde precursor under basic conditions to form the imidazole core.
- Step 2: Alkylation or acylation at the 4-position using ethylating agents (e.g., ethyl bromide) in the presence of a catalyst.
- Step 3: Esterification at the 5-position via reaction with ethyl chloroformate.
Purification typically involves liquid-liquid extraction (e.g., ethyl acetate/water), drying over sodium sulfate, and vacuum concentration . For higher purity, recrystallization or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.
Structural Characterization
Q: What advanced analytical techniques are critical for confirming the structure of this compound? A:
- X-ray crystallography : Resolve crystal structure using SHELX software for refinement, particularly for verifying substituent positions and hydrogen bonding patterns .
- NMR spectroscopy : H and C NMR to confirm proton environments (e.g., NH at δ 5.2–6.0 ppm, ethyl groups at δ 1.2–1.4 ppm) and carbon assignments.
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- IR spectroscopy : Identify functional groups (e.g., C=O ester stretch at ~1700 cm) .
Reaction Optimization
Q: How do reaction conditions (solvent, temperature, catalysts) influence the yield of this compound? A: Key variables include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions.
- Temperature : Elevated temperatures (~80–100°C) accelerate imidazole ring closure but may increase side products.
- Catalysts : Lewis acids (e.g., ZnCl) improve alkylation efficiency.
Example: A 15% yield increase was observed when switching from THF to DMF in a related imidazole synthesis .
Data Contradictions in Literature
Q: How should researchers address discrepancies in reported synthetic yields or spectroscopic data for this compound? A:
- Replicate protocols : Ensure exact replication of reaction conditions (e.g., solvent purity, inert atmosphere).
- Cross-validate analytical data : Compare NMR shifts with structurally analogous compounds (e.g., Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate ).
- Consult computational models : Use DFT calculations to predict NMR shifts or reaction pathways, resolving conflicts between experimental and theoretical results .
Bioactivity Evaluation
Q: What methodologies are recommended for assessing the biological activity of this compound? A:
- In vitro assays : Screen for enzyme inhibition (e.g., kinase or protease assays) using fluorescence-based protocols.
- Cytotoxicity testing : MTT assay on cell lines (e.g., HeLa, HEK293) to evaluate IC values.
- Molecular docking : Predict binding affinity to target proteins (e.g., using AutoDock Vina) to guide experimental design .
Safety and Handling Protocols
Q: What safety precautions are essential when handling this compound? A:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and chemical goggles.
- Ventilation : Use fume hoods due to potential respiratory irritation from amine or ester vapors.
- Storage : Keep in a desiccator at 4°C to prevent hydrolysis of the ester group.
- Disposal : Neutralize with dilute HCl before disposal as hazardous waste .
Computational Modeling Applications
Q: How can computational tools enhance the study of this compound’s reactivity or interactions? A:
- Reactivity prediction : Gaussian or ORCA software to calculate Fukui indices for electrophilic/nucleophilic sites.
- Molecular dynamics (MD) : Simulate solvent effects on stability using GROMACS.
- SAR studies : Compare with analogs (e.g., Ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate ) to identify key substituent contributions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
